molecular formula C9H11N5S B14447718 N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide CAS No. 77436-54-5

N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide

Cat. No.: B14447718
CAS No.: 77436-54-5
M. Wt: 221.28 g/mol
InChI Key: WBYKHKMYFBMPLO-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the benzimidazole ring .

Scientific Research Applications

N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-methylamine
  • 1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
  • 3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one

Uniqueness

N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

77436-54-5

Molecular Formula

C9H11N5S

Molecular Weight

221.28 g/mol

IUPAC Name

1-amino-3-(1H-benzimidazol-2-ylmethyl)thiourea

InChI

InChI=1S/C9H11N5S/c10-14-9(15)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5,10H2,(H,12,13)(H2,11,14,15)

InChI Key

WBYKHKMYFBMPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=S)NN

Origin of Product

United States

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